N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide
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Overview
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide is an organic compound known for its unique molecular structure and significant potential across various scientific fields
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .
Mode of Action
The compound interacts with PARP1, inhibiting its functionSimilar compounds have been found to inhibit parp1 through competitive binding at the enzyme’s active site .
Biochemical Pathways
The inhibition of PARP1 affects the DNA repair pathway . PARP1 plays a crucial role in the repair of single-strand DNA breaks. By inhibiting PARP1, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP1-mediated repair .
Result of Action
The result of the compound’s action is the inhibition of PARP1, leading to the accumulation of DNA damage in cells. This can lead to cell death, particularly in cancer cells that are more reliant on PARP1-mediated DNA repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide involves multiple steps:
Formation of the Oxazepin Ring:
Starting materials: 2-aminobenzoic acid and chloroacetyl chloride.
Conditions: Reflux in an organic solvent such as dichloromethane.
Catalyst: Anhydrous aluminum chloride (AlCl₃).
Addition of the Tetrahydrofuran Ring:
Starting materials: 3-hydroxytetrahydrofuran and the intermediate from the first step.
Conditions: Reflux in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods: Scaling up the synthesis for industrial production may involve optimizing the reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of specialized reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
The compound can undergo oxidation at the oxazepin ring, forming additional oxygen-containing functional groups.
Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction:
Reduction reactions can reduce the carbonyl group in the oxazepin ring to an alcohol.
Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution:
Halogenation at the chlorinated position of the oxazepin ring can occur.
Common reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO₃).
Major Products Formed:
The oxidation product: A carboxylic acid derivative.
The reduction product: A hydroxyl derivative.
The substitution product: Various substituted halides.
Scientific Research Applications
In Chemistry:
Used as an intermediate in the synthesis of complex organic molecules.
Acts as a ligand in coordination chemistry to form metal complexes.
In Biology:
Investigated for potential enzyme inhibition properties.
Studied for its interaction with cellular signaling pathways.
In Medicine:
Explored as a potential therapeutic agent for neurological disorders due to its unique ring structure.
Evaluated for its anti-inflammatory and anticancer properties.
In Industry:
Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one.
Tetrahydrofuran-3-carboxamide derivatives.
Uniqueness: N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydrofuran-3-carboxamide stands out due to its combination of the oxazepin and tetrahydrofuran rings, which confer distinct chemical reactivity and biological activity.
This comprehensive overview covers the fundamental aspects of this compound, from its synthesis to its applications and unique properties. Whether for research or industrial use, this compound's diverse capabilities make it a subject of significant interest.
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]oxolane-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c17-13-1-2-14-12(7-13)8-19(15(20)10-23-14)5-4-18-16(21)11-3-6-22-9-11/h1-2,7,11H,3-6,8-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDZUODSHFJRQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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